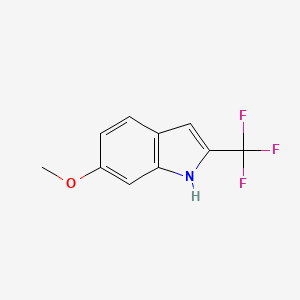
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group and a hexafluoropropoxy group attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl typically involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The hexafluoropropoxy group can be introduced through a subsequent reaction with hexafluoropropanol in the presence of a suitable activating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization from ethanol or acetone and distillation under reduced pressure are commonly employed .
化学反应分析
Types of Reactions: 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.
Reduction: 4-(1-Hydroxyethyl)-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
作用机制
The mechanism by which 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The hexafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
相似化合物的比较
4-Acetylbiphenyl: Lacks the hexafluoropropoxy group, making it less lipophilic and reactive.
4’-Methoxyacetophenone: Contains a methoxy group instead of the hexafluoropropoxy group, resulting in different reactivity and applications.
4-Biphenylcarboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an acetyl group.
Uniqueness: 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in materials science and medicinal chemistry compared to its analogs .
属性
IUPAC Name |
1-[4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O2/c1-10(24)11-2-4-12(5-3-11)13-6-8-14(9-7-13)25-17(22,23)15(18)16(19,20)21/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLARTBPYNNJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
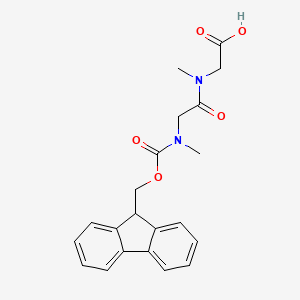
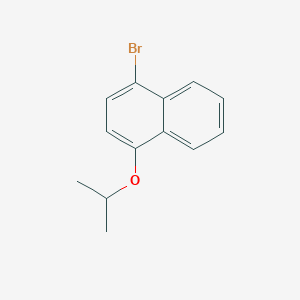
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
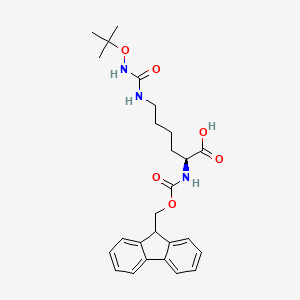

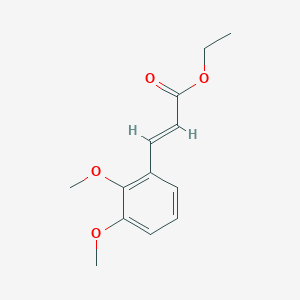
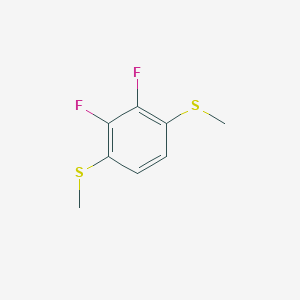
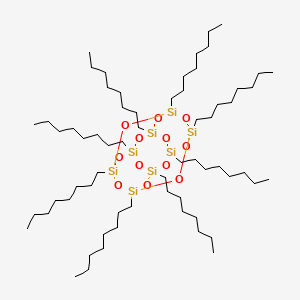



![1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene](/img/structure/B6291864.png)

